molecular formula C9H12ClNO B6148232 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol CAS No. 40587-06-2

1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B6148232
CAS No.: 40587-06-2
M. Wt: 185.7
InChI Key:
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Description

1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound with a molecular formula of C9H12ClNO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a reducing agent. One common method is the reductive amination of 4-chlorobenzaldehyde using methylamine and sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.

    Reduction: Formation of 1-(4-chlorophenyl)-2-(methylamino)ethane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction, metabolic processes, or neurotransmitter modulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(methylamino)propan-1-ol: Similar structure but with an additional carbon in the chain.

    1-(4-chlorophenyl)-2-(ethylamino)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

    1-(4-bromophenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as different enantiomers may exhibit different activities and effects.

Properties

CAS No.

40587-06-2

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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